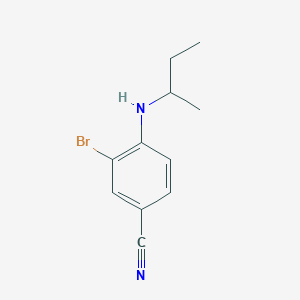

3-Bromo-4-(sec-butylamino)benzonitrile

Description

Significance of Aryl Nitriles in Modern Organic Synthesis

Aryl nitriles, or benzonitriles, are aromatic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. The nitrile group is a versatile functional group, which contributes to the significance of these compounds in several ways. acs.org It is strongly electron-withdrawing, a property that significantly influences the electronic density of the aromatic ring to which it is attached. numberanalytics.com This electronic influence is crucial in directing the course of chemical reactions and in modulating the properties of the molecule.

In organic synthesis, aryl nitriles are valuable intermediates capable of being transformed into a wide range of other functional groups. acs.org For instance, they can be hydrolyzed to form benzoic acids or amides, reduced to produce benzylamines, or reacted with organometallic reagents to yield ketones. This versatility makes them key building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The development of efficient methods for the synthesis of aryl nitriles, such as palladium-catalyzed cyanation reactions, continues to be an active area of research, highlighting their sustained importance in synthetic chemistry. organic-chemistry.org

Importance of Substituted Aryl Amines in Contemporary Chemical Science

Aryl amines, or anilines, are compounds where an amino group (-NH2, -NHR, or -NR2) is directly attached to an aromatic ring. organic-chemistry.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which makes aryl amines generally less basic than their aliphatic counterparts but also activates the ring towards electrophilic substitution. organic-chemistry.org This electronic interplay is fundamental to their reactivity and widespread use.

Substituted aryl amines are ubiquitous in contemporary chemical science. They are foundational structures in a vast number of pharmaceuticals, including analgesics, antibacterial agents, and anticancer drugs. ontosight.ai In materials science, aryl amine derivatives are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and advanced photoactive materials. The synthesis of substituted aryl amines is a cornerstone of modern organic chemistry, with numerous methods developed for the formation of the carbon-nitrogen bond, such as Buchwald-Hartwig amination and Ullmann condensation. organic-chemistry.orgorganic-chemistry.org The specific nature and position of substituents on the aromatic ring allow for precise tuning of the molecule's electronic, optical, and biological properties.

Contextualizing 3-Bromo-4-(sec-butylamino)benzonitrile within Advanced Substituted Aromatic Systems

This compound is a polysubstituted aromatic compound that embodies the characteristics of both aryl nitriles and aryl amines. Its structure features a benzonitrile (B105546) core with two key substituents: a bromine atom and a secondary amine group (sec-butylamino). The specific arrangement of these groups on the benzene ring creates a complex interplay of electronic and steric effects.

Electronic Effects: The sec-butylamino group at the 4-position is a strong electron-donating group due to the nitrogen's lone pair delocalizing into the ring. Conversely, the nitrile group at the 1-position and the bromine atom at the 3-position are both electron-withdrawing groups. numberanalytics.comyoutube.com This "push-pull" electronic configuration, where electron-donating and electron-withdrawing groups are in conjugation, is a well-known strategy for designing molecules with interesting photophysical properties, such as fluorescence, and for modulating reactivity.

Steric Effects: The bromine atom is positioned ortho to the sec-butylamino group. The presence of a substituent at this position can lead to steric hindrance, a phenomenon known as the "ortho effect". vedantu.comwikipedia.org This can influence the planarity of the amino group relative to the benzene ring, potentially altering the degree of electronic delocalization and affecting the basicity of the nitrogen atom. cgchemistrysolutions.co.instackexchange.com Furthermore, the sec-butyl group itself is sterically bulky compared to a simple methyl or ethyl group, which can further influence the molecule's conformation and its ability to interact with other molecules or biological targets. ontosight.ai

The combination of these features places this compound within the class of advanced substituted aromatic systems. It serves as a model compound for studying the combined influence of steric and electronic effects on molecular properties. Its synthesis would likely involve the strategic introduction of the bromo and amino substituents onto a benzonitrile precursor, or the cyanation of a correspondingly substituted aniline (B41778) derivative. Research into such compounds contributes to a deeper understanding of structure-property relationships, which is essential for the rational design of new functional materials and biologically active compounds.

Compound Data Tables

Table 1: Physicochemical Properties of this compound Data is based on available chemical supplier information and computational models.

| Property | Value |

| CAS Number | 1157575-33-1 |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| Topological Polar Surface Area (TPSA) | 35.82 Ų |

| LogP (calculated) | 3.53 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis identifies two primary bond disconnections for strategic synthesis: the C-N bond of the secondary amine and the C-Br bond on the aromatic ring.

This leads to two logical synthetic pathways:

Pathway A : This approach involves the formation of the C-N bond in the final step. The retrosynthetic disconnection of the aryl-amine C-N bond leads to a key intermediate, 3-bromo-4-halobenzonitrile (where the halogen is typically fluorine or chlorine), and sec-butylamine (B1681703). The 3-bromo-4-halobenzonitrile can be further simplified to precursors like 4-halobenzonitrile or other appropriately substituted benzene derivatives. This pathway relies on a nucleophilic aromatic substitution (SNAr) reaction.

Pathway B : This strategy focuses on forming the C-Br bond on a pre-existing 4-(sec-butylamino)benzonitrile scaffold. This involves disconnecting the C-Br bond, leading to 4-(sec-butylamino)benzonitrile as the immediate precursor. This precursor can be further deconstructed by disconnecting the C-N bond, leading back to 4-aminobenzonitrile (B131773) and a sec-butyl source. This pathway would likely involve an electrophilic bromination step.

Of these, Pathway A is often preferred due to the robust nature of the SNAr reaction with an activated aromatic ring and the potential for controlling regioselectivity during the initial halogenation steps.

Strategic Approaches to the Benzonitrile Core Synthesis

Direct Halogenation Strategies for Aromatic Nitriles (e.g., Bromination)

Direct bromination of an aromatic nitrile is a common method for introducing a bromine atom onto the benzene ring. The success of this strategy depends on the directing effects of the substituents already present. In a precursor such as 4-aminobenzonitrile, the powerful ortho-, para-directing amino group (-NH₂) dictates the position of the incoming electrophile (bromine). The nitrile group (-CN) is a deactivating, meta-directing group. Therefore, the activating amino group directs the bromination to the position ortho to it (position 3), yielding the desired 4-amino-3-bromobenzonitrile intermediate.

A similar reaction involves the bromination of 3-chloro-4-amino-benzonitrile with bromine in methanol, which proceeds smoothly to give the corresponding 3-chloro-4-amino-5-bromobenzonitrile, illustrating the effectiveness of this strategy on activated aminobenzonitrile systems. chemicalbook.com

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield |

| 4-Aminobenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | 4-Amino-3-bromobenzonitrile | Good |

| 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetic Acid | 15°C, 3h | 3-Bromo-4-fluoronitrobenzene | 98.7% researchgate.net |

| 3-chloro-4-amino-benzonitrile | Bromine (Br₂) | Methanol | 1.5 hours | 3-Chloro-4-amino-5-bromobenzonitrile | Not specified chemicalbook.com |

This table presents representative data for analogous halogenation reactions.

Methodologies for Nitrile Functional Group Introduction onto Aromatic Rings

An alternative to direct halogenation is the introduction of the nitrile functional group at a later stage of the synthesis. Two primary methods are widely employed for this transformation: the Sandmeyer reaction and the dehydration of benzamides.

The Sandmeyer Reaction : This classic and reliable method converts an aryl diazonium salt into an aryl nitrile. wikipedia.orglscollege.ac.innih.gov For the synthesis of a 3-bromo-4-halobenzonitrile intermediate, one could start with the corresponding 3-bromo-4-haloaniline. The aniline is treated with a nitrite source (e.g., sodium nitrite) in a strong acid to form the diazonium salt. This unstable intermediate is then reacted with a copper(I) cyanide salt to yield the target benzonitrile. lscollege.ac.inchemicalbook.com This method is highly versatile and allows for the synthesis of substitution patterns that may be difficult to achieve through other means. organic-chemistry.org

| Starting Aniline | Reagents | Conditions | Product | Yield |

| 4-Amino-2-chlorobenzonitrile | 1. NaNO₂, conc. HCl 2. CuBr | 0-20°C, 2h | 4-Bromo-2-chlorobenzonitrile | 72-75% chemicalbook.com |

| 4-Aminobenzonitrile | 1. NaNO₂, HCl 2. CuCl | Flow reactor, 82°C | 4-Chlorobenzonitrile | 75% acs.org |

This table demonstrates typical conditions and yields for Sandmeyer reactions.

Dehydration of Benzamides : Another route to the benzonitrile core involves the dehydration of a corresponding benzamide. For instance, a 3-bromo-4-fluorobenzoic acid halide can be reacted with ammonia to form 3-bromo-4-fluorobenzamide. google.com This amide can then be dehydrated using various reagents, such as thionyl chloride or phosphorus pentachloride, to produce 3-bromo-4-fluorobenzonitrile (B1266296). google.comgoogle.com

Introduction of the Secondary Amine Moiety

The final key transformation is the formation of the C-N bond between the benzonitrile core and the sec-butyl group.

Amination Reactions Utilizing sec-Butylamine

The most direct route to this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves treating a 3-bromo-4-halobenzonitrile with sec-butylamine. For this reaction to be efficient, the halogen at the 4-position must be a good leaving group, and the ring must be "activated" by an electron-withdrawing group, which in this case is the nitrile group at the 1-position. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom susceptible to nucleophilic attack.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Aryl Halide | Amine | Base | Solvent | Conditions | Product |

| 3-Bromo-4-fluorobenzonitrile | sec-Butylamine | K₂CO₃ | DMSO | 80-120°C | This compound |

| Ynones | 2-Aminobenzonitriles | K'Ot'Bu | DMSO | 100°C, 1h | 4-Aminoquinolines cardiff.ac.uk |

This table outlines typical conditions for nucleophilic aromatic substitution to form aryl amines.

Reductive Amination Protocols for Secondary Amine Formation

An alternative, though less direct, approach for introducing the secondary amine is the N-alkylation of a primary amine precursor, such as 4-amino-3-bromobenzonitrile. This can be achieved through two main protocols:

Direct Alkylation : This involves reacting 4-amino-3-bromobenzonitrile with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. However, this method can suffer from a lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the amine.

Reductive Amination : A more controlled method is reductive amination. This would involve reacting 4-amino-3-bromobenzonitrile with butan-2-one in the presence of a reducing agent. The initial reaction forms an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method generally provides higher yields and better selectivity for the secondary amine compared to direct alkylation.

An in-depth examination of the synthetic approaches for this compound reveals a landscape of classic and modern chemical strategies. The synthesis of this specific molecule, and the broader classes of compounds it represents—aryl nitriles and secondary amines—relies on fundamental reactions and advanced catalytic systems. This article explores these methodologies, focusing on nucleophilic aromatic substitution for the core structure and various catalytic hydrogenation techniques for the synthesis of related amine functionalities.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

3-bromo-4-(butan-2-ylamino)benzonitrile |

InChI |

InChI=1S/C11H13BrN2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-6,8,14H,3H2,1-2H3 |

InChI Key |

DUFZNMKDADBDQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C#N)Br |

Origin of Product |

United States |

Advanced Reaction Chemistry of 3 Bromo 4 Sec Butylamino Benzonitrile

Reactivity and Transformations of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a pivotal site for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is profoundly influenced by the electronic nature of the other substituents on the benzene (B151609) ring.

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In the case of 3-Bromo-4-(sec-butylamino)benzonitrile, the reaction conditions are unfavorable for traditional SNA_r. The powerful electron-donating sec-butylamino group at the para position significantly increases the electron density of the ring, thereby deactivating it towards attack by nucleophiles. This stands in contrast to substrates like 3-Bromo-4-nitrobenzonitrile, where the potent electron-withdrawing nitro group activates the ring, making the bromine atom susceptible to displacement by nucleophiles. Therefore, direct nucleophilic displacement of the bromine atom on this compound is generally not a viable synthetic route.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. The presence of the unprotected ortho-amino group is well-tolerated in many modern cross-coupling systems. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govorganic-chemistry.org this compound can react with various aryl, heteroaryl, or alkyl boronic acids or esters to yield complex biaryl structures. The reaction is tolerant of the nitrile functionality. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While the starting material already contains an amino group, this reaction could be used to couple the aryl bromide with a different amine, leading to the synthesis of diamine derivatives.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Generic Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 4-(sec-butylamino)-[1,1'-biphenyl]-3-carbonitrile |

| Suzuki-Miyaura | Alkylboronic ester | Pd(dba)₂ / RuPhos | K₃PO₄ | 4-(sec-butylamino)-3-alkylbenzonitrile |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaO_t_-Bu | _N_²-sec-butyl-_N_³-phenylbenzene-2,5-dicarbonitrile |

Chemical Transformations of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group that can be converted into several other important chemical entities, including amines, aldehydes, ketones, and carboxylic acids. libretexts.org

The nitrile group can be fully or partially reduced depending on the reagent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) can reduce the nitrile to a primary amine. libretexts.orgthieme-connect.de This transforms the benzonitrile (B105546) derivative into a (aminomethyl)aniline derivative. The reaction proceeds via the nucleophilic addition of two hydride equivalents. libretexts.org Benzonitriles with electron-donating groups may require more stringent conditions for complete reduction compared to those with electron-withdrawing groups. nih.gov

Partial Reduction to Aldehydes: The use of a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBALH), at low temperatures (e.g., -78 °C) followed by an aqueous workup can halt the reduction at the imine stage, which is then hydrolyzed to an aldehyde. libretexts.org This provides a method to convert the nitrile into a formyl group.

| Reagent | Conditions | Product Functional Group | Product Name |

|---|---|---|---|

| LiAlH₄, then H₂O | Reflux in THF | Primary Amine (-CH₂NH₂) | (3-Bromo-4-(sec-butylamino)phenyl)methanamine |

| H₂ / Raney Ni | High pressure, heat | Primary Amine (-CH₂NH₂) | (3-Bromo-4-(sec-butylamino)phenyl)methanamine |

| DIBALH, then H₂O | -78 °C in Toluene | Aldehyde (-CHO) | 3-Bromo-4-(sec-butylamino)benzaldehyde |

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. openstax.orgbyjus.com The reaction proceeds through an amide intermediate. chemistrysteps.com In acidic conditions, the final product is the carboxylic acid, while basic hydrolysis yields a carboxylate salt, which requires a subsequent acidification step to produce the neutral carboxylic acid. openstax.orgbyjus.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine anion intermediate is hydrolyzed upon aqueous workup to yield a ketone. openstax.org This reaction provides a powerful method for the formation of a new carbon-carbon bond and a ketone functional group.

| Reagent(s) | Conditions | Product Functional Group | Product Name |

|---|---|---|---|

| H₃O⁺ (e.g., H₂SO₄/H₂O) | Heat | Carboxylic Acid (-COOH) | 3-Bromo-4-(sec-butylamino)benzoic acid |

| 1. NaOH/H₂O, Heat; 2. H₃O⁺ | Heat, then acidification | Carboxylic Acid (-COOH) | 3-Bromo-4-(sec-butylamino)benzoic acid |

| 1. CH₃MgBr; 2. H₃O⁺ | Anhydrous ether, then workup | Ketone (-C(O)CH₃) | 1-(3-Bromo-4-(sec-butylamino)phenyl)ethan-1-one |

Chemical Behavior of the sec-Butylamino Group

The secondary amino group attached to the aromatic ring behaves as a typical, albeit sterically hindered, aniline derivative. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines but activates the ring towards electrophilic substitution. The N-H proton allows for reactions such as acylation and alkylation.

N-Acylation: The sec-butylamino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form an N-aryl, N-alkyl amide. For example, reaction with acetyl chloride would yield the corresponding acetamide.

N-Alkylation: While potentially challenging due to steric hindrance and the risk of over-alkylation, the nitrogen can be further alkylated using an appropriate alkylating agent.

These reactions modify the electronic properties of the nitrogen substituent, which can be used strategically to influence the reactivity of the other functional groups on the molecule.

Oxidation Reactions of the Secondary Amine

The secondary amine functionality in this compound is susceptible to oxidation, primarily yielding imines or, under harsher conditions, nitrones. The presence of the electron-withdrawing benzonitrile ring can influence the rate and outcome of these oxidation reactions.

Various oxidizing agents can be employed for the conversion of secondary amines to imines. A common method involves the use of N-tert-butylphenylsulfinimidoyl chloride in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can smoothly oxidize secondary amines at low temperatures. researchgate.net Another approach utilizes iodosobenzene (B1197198) or catalytic systems involving manganese or iron porphyrins with a terminal oxidant. rsc.org These methods are generally effective for both aromatic and aliphatic secondary amines. rsc.org

The general transformation can be represented as follows:

Figure 1: General scheme for the oxidation of a secondary amine to an imine.

For this compound, the expected product of oxidation would be N-(2-bromo-4-cyanophenyl)butan-2-imine. The reaction conditions and yields can be extrapolated from studies on similar substituted anilines.

| Oxidizing System | Typical Conditions | Expected Product | Representative Yield (%) |

| N-tert-butylphenylsulfinimidoyl chloride / DBU | -78 °C | N-(2-bromo-4-cyanophenyl)butan-2-imine | Good to Excellent researchgate.net |

| Iodosobenzene | Room Temperature | N-(2-bromo-4-cyanophenyl)butan-2-imine | Moderate to Good rsc.org |

| Mn(III) or Fe(III) porphyrin / Iodosobenzene | Catalytic, Room Temp. | N-(2-bromo-4-cyanophenyl)butan-2-imine | Good to High rsc.org |

| This table presents representative data based on analogous reactions. |

Alkylation and Acylation Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the sec-butylamino group allows for nucleophilic attack, leading to alkylation and acylation reactions. These reactions result in the formation of tertiary amines and amides, respectively.

Alkylation: The direct alkylation of secondary amines with alkyl halides can be problematic due to the potential for over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com However, for the synthesis of tertiary amines from secondary amines, this can be a viable route, though it may require careful control of stoichiometry. masterorganicchemistry.com Reductive amination offers a more controlled alternative for the synthesis of tertiary amines. organic-chemistry.org

Acylation: Acylation of the secondary amine in this compound can be readily achieved using acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. ncert.nic.in This reaction is generally high-yielding and chemoselective for the amine functionality. The product of this reaction is an N-acyl-N-(sec-butyl)aminobenzonitrile derivative. The reaction with acetyl chloride, for example, would yield N-(2-bromo-4-cyanophenyl)-N-(sec-butyl)acetamide.

| Reaction Type | Reagent | Conditions | Expected Product |

| Alkylation | Methyl Iodide | Base, Room Temp. | 3-Bromo-4-(N-methyl-sec-butylamino)benzonitrile |

| Acylation | Acetyl Chloride | Pyridine, 0 °C to RT | N-(2-bromo-4-cyanophenyl)-N-(sec-butyl)acetamide |

| This table illustrates expected products from typical alkylation and acylation reactions. |

Stereochemical and Regiochemical Aspects in Reactions

The presence of a chiral center at the sec-butyl group and the substituted aromatic ring in this compound introduces important stereochemical and regiochemical considerations in its reactions.

Regioselectivity and Stereoselective Transformations

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents play a crucial role. The sec-butylamino group is an ortho, para-director, while the nitrile and bromo groups are meta-directors. The strong activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. Given that the para position is occupied by the nitrile group, and one ortho position is blocked by the bromine atom, the primary site for electrophilic attack would be the remaining ortho position (C5).

Stereoselectivity: The chiral nature of the sec-butyl group can influence the stereochemical outcome of reactions at the amine nitrogen or at adjacent positions. For instance, in enzymatic acylation reactions, lipases can exhibit high enantioselectivity for one enantiomer of a chiral amine, allowing for kinetic resolution. researchgate.net While specific studies on this compound are not available, it is plausible that enzymatic or chiral catalyst-based reactions could be employed to achieve stereoselective transformations. The use of chiral building blocks like (S)-(+)-sec-butylamine is common in the synthesis of enantiomerically pure compounds. sigmaaldrich.com

Control of Reaction Pathways and Product Distribution

The distribution of products in reactions involving this compound can be controlled by careful selection of reaction conditions, reagents, and catalysts.

Control of Regioselectivity: In electrophilic aromatic substitution, the choice of catalyst and reaction temperature can influence the ortho/para ratio. For nucleophilic aromatic substitution, where the bromine atom might be displaced, the reaction is facilitated by the electron-withdrawing nitro and cyano groups, as seen in the analogous compound 3-Bromo-4-nitrobenzonitrile.

Control of Stereoselectivity: In reactions where new stereocenters are formed, the existing chirality of the sec-butyl group can induce diastereoselectivity. The extent of this induction can be influenced by the reaction mechanism and the nature of the transition state. For example, in aldol-type reactions involving derivatives of the amine, the Zimmerman-Traxler model predicts the stereochemical outcome based on the geometry of the enolate and the chair-like transition state. harvard.edu The use of chiral auxiliaries or catalysts can provide a higher degree of stereocontrol.

| Reaction Type | Controlling Factor | Desired Outcome |

| Electrophilic Aromatic Substitution | Directing groups, Catalyst | Regioselective substitution at C5 |

| Nucleophilic Aromatic Substitution | Activating groups, Nucleophile | Displacement of the bromine atom |

| Reactions involving the chiral center | Chiral catalysts, Enzymes | Stereoselective transformation |

| This table summarizes factors for controlling reaction outcomes. |

Computational and Theoretical Studies of 3 Bromo 4 Sec Butylamino Benzonitrile

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular properties at the atomic and electronic levels.

Applications of Density Functional Theory (DFT) in Molecular Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is often employed to predict optimized geometries, vibrational frequencies, and other molecular properties. researchgate.netresearchgate.net For 3-Bromo-4-(sec-butylamino)benzonitrile, DFT calculations, typically using a basis set like 6-311++G(d,p), can determine the most stable conformation of the molecule by finding the global minimum on the potential energy surface. researchgate.netresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. orientjchem.org

Theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of this compound. jchps.com By comparing these theoretical spectra with experimental data, a detailed assignment of the vibrational modes of the molecule can be achieved. jchps.com This comparison helps in confirming the molecular structure and understanding the vibrational characteristics of its various functional groups. orientjchem.org

Molecular Orbital (MO) Theory Investigations of Electronic Structure

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. These frontier molecular orbitals' energies and spatial distributions can be calculated using computational methods, providing insights into the molecule's charge transfer characteristics. researchgate.net

Investigation of Electronic Structure and Reactivity Descriptors

Beyond the fundamental geometry and orbital energies, computational chemistry offers various descriptors to analyze a molecule's electronic structure and predict its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. orientjchem.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net For this compound, the MEP map would indicate regions of negative potential (typically colored red) and positive potential (colored blue).

The regions of negative potential, rich in electrons, are susceptible to electrophilic attack, while the positive potential regions, which are electron-deficient, are prone to nucleophilic attack. researchgate.netresearchgate.net In the case of this compound, the nitrogen atom of the nitrile group and the bromine atom would likely be associated with negative electrostatic potential, making them potential sites for electrophilic interaction. orientjchem.orgresearchgate.net Conversely, the hydrogen atoms, particularly the one attached to the amino group, would exhibit positive potential, indicating sites for nucleophilic interaction. orientjchem.orgresearchgate.net

Natural Atomic Orbital (NAO) Analysis

Natural Atomic Orbital (NAO) and Natural Bond Orbital (NBO) analyses provide a detailed understanding of the bonding and electronic structure within a molecule. researchgate.net NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile or amino groups, computational modeling can provide detailed insights into the reaction mechanism. By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of the reaction can be determined. researchgate.net This information is crucial for understanding the feasibility and kinetics of a reaction, and for predicting the regioselectivity and stereoselectivity of the products. researchgate.net For instance, modeling the pyrolysis of a related compound, sec-butyl bromide, has been used to understand its gas-phase reaction mechanism through a four-membered cyclic transition state. researchgate.net

Transition State Characterization and Analysis

Transition state theory is a fundamental concept in understanding the rates of chemical reactions. Computational chemistry provides tools to locate and characterize the transition state (TS) structures, which are the highest energy points along a reaction coordinate. For a reaction involving this compound, such as its synthesis or transformation, identifying the transition state is key to understanding the reaction's feasibility and kinetics.

The characterization of a transition state typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to optimize the geometry of the saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

For a hypothetical reaction, such as the nucleophilic aromatic substitution to form the sec-butylamino group, the calculated properties of the transition state might be summarized as follows:

| Property | Calculated Value (Hypothetical) | Description |

| Imaginary Frequency | -350 cm⁻¹ | Indicates the vibrational mode corresponding to the bond breaking and forming process at the transition state. |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Key Interatomic Distances | C-N: 1.8 Å, C-Br: 2.2 Å | Elongated bonds that are in the process of breaking and forming. |

These parameters are critical for predicting reaction rates and understanding the factors that influence them, such as steric hindrance from the bulky sec-butyl group and the electronic effects of the bromo and nitrile substituents.

Energetics of Key Reaction Pathways and Intermediates

Computational studies can map out the entire energy profile of a reaction pathway, including the energies of reactants, intermediates, transition states, and products. This provides a detailed thermodynamic and kinetic picture of the reaction. For the synthesis or further reaction of this compound, understanding the relative energies of various intermediates can help in optimizing reaction conditions to favor the desired product.

For instance, in a multi-step synthesis, there may be several possible intermediates. By calculating the Gibbs free energy of each species along the reaction coordinate, a potential energy surface can be constructed.

A hypothetical energy profile for a reaction involving this compound might reveal the following:

| Species | Relative Gibbs Free Energy (kcal/mol) (Hypothetical) |

| Reactants | 0.0 |

| Intermediate 1 | +5.2 |

| Transition State 1 | +25.0 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Mechanistic Insights into Catalytic Hydrogenation of Nitriles

The catalytic hydrogenation of nitriles is a significant industrial process for the synthesis of primary amines. Computational studies have been instrumental in elucidating the complex mechanisms of these reactions, which often involve transition metal catalysts. researchgate.net While specific studies on this compound are not prevalent, the general mechanisms established for benzonitrile (B105546) derivatives are applicable.

The hydrogenation of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) typically proceeds through a series of steps involving the catalyst. researchgate.net The reaction is generally accepted to occur via the formation of a primary aldimine intermediate (R-CH=NH). researchgate.net The selectivity towards primary, secondary, or tertiary amines is a key aspect investigated in these studies. researchgate.net

Ruthenium-based catalysts, for example, have been shown to be effective for the hydrogenation of nitriles. semanticscholar.orgnih.gov Computational modeling of these catalytic cycles can reveal the role of the metal center and its ligands in activating the nitrile and hydrogen. Key steps often include:

Coordination: The nitrile coordinates to the metal center. nih.gov

Hydrogen Activation: Dihydrogen (H₂) is activated by the metal complex.

Migratory Insertion: Stepwise insertion of hydride ligands into the C≡N triple bond.

Product Release: The resulting amine is released, regenerating the catalyst.

The presence of substituents on the aromatic ring, such as the bromo and sec-butylamino groups in the target molecule, can influence the electronic properties of the nitrile group and its interaction with the catalyst, thereby affecting the reaction rate and selectivity.

Molecular Conformation and Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are important for its physical properties and biological activity, if any. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule.

The sec-butyl group has a chiral center and can adopt various rotational conformations (rotamers). The interaction between the sec-butylamino group and the adjacent bromine atom can lead to preferred conformations due to steric and electronic effects.

MD simulations can provide a dynamic picture of the molecule's behavior over time in different environments, such as in a solvent or interacting with a biological target. These simulations can reveal:

Preferred Conformations: The lowest energy arrangements of the atoms.

Conformational Flexibility: The ease with which the molecule can change its shape.

Solvent Effects: How the surrounding solvent molecules influence the conformation.

A hypothetical analysis of the dihedral angles involving the sec-butyl group might show a preference for specific staggered conformations to minimize steric strain.

| Dihedral Angle | Preferred Value (Hypothetical) | Energy Barrier to Rotation (Hypothetical) |

| C(phenyl)-N-C(sec-butyl)-C | 180° (anti-periplanar) | 3.5 kcal/mol |

| H-N-C(sec-butyl)-C | 60° (gauche) | 2.8 kcal/mol |

Such detailed conformational analysis is crucial for structure-activity relationship studies and in the design of molecules with specific properties.

Spectroscopic Characterization and Elucidation of 3 Bromo 4 Sec Butylamino Benzonitrile

Vibrational Spectroscopy for Structural Confirmation

Infrared (IR) Spectroscopic Analysis

An IR spectrum of 3-Bromo-4-(sec-butylamino)benzonitrile would be expected to display characteristic absorption bands corresponding to its distinct functional groups. The nitrile (C≡N) group typically exhibits a sharp, medium-intensity stretching vibration in the range of 2260-2220 cm⁻¹. The N-H stretch of the secondary amine would appear as a single, sharp peak of moderate intensity around 3500-3300 cm⁻¹.

The aromatic ring would produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring would influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands between 900-675 cm⁻¹, which can help confirm the 1,2,4-trisubstituted pattern. The C-N stretching of the amine group would likely be observed in the 1335-1250 cm⁻¹ range. The C-Br stretching vibration is expected to appear as a low-frequency band, typically below 600 cm⁻¹. Aliphatic C-H stretching from the sec-butyl group would be visible in the 3000-2850 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3500-3300 | Secondary Amine |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aliphatic C-H Stretch | 3000-2850 | sec-Butyl Group |

| C≡N Stretch | 2260-2220 | Nitrile |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Ring |

| C-N Stretch | 1335-1250 | Aryl Amine |

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) stretch, which is often of medium intensity in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 2260-2220 cm⁻¹. The symmetric vibrations of the aromatic ring, particularly the "ring-breathing" mode, would also be prominent. Raman spectroscopy is generally less sensitive to polar functional groups like N-H, so these signals might be weaker compared to the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum would provide detailed information about the electronic environment and connectivity of the hydrogen atoms. The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would have distinct chemical shifts and would exhibit coupling to each other. The proton ortho to the bromine and meta to the nitrile would likely be the most deshielded.

The N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being solvent-dependent. The protons of the sec-butyl group would show characteristic splitting patterns: a multiplet for the methine (CH) proton attached to the nitrogen, a multiplet for the methylene (B1212753) (CH₂) protons, and a triplet for the terminal methyl (CH₃) group, along with a doublet for the other methyl group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 8.0 | Multiplets/Doublets |

| Amine N-H | Variable (broad) | Singlet |

| sec-Butyl CH | 3.5 - 4.5 | Multiplet |

| sec-Butyl CH₂ | 1.5 - 1.8 | Multiplet |

| sec-Butyl CH₃ (triplet) | 0.8 - 1.2 | Triplet |

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon is typically found in the 115-125 ppm range. The six aromatic carbons would have different chemical shifts based on the electronic effects of the substituents (bromo, amino, and nitrile groups). The carbon attached to the bromine (C-Br) would be expected in the 110-120 ppm region, while the carbon attached to the nitrogen (C-N) would be shifted downfield to around 140-150 ppm. The carbons of the sec-butyl group would appear in the aliphatic region of the spectrum (approximately 10-55 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N (Nitrile) | 115 - 125 |

| Aromatic C-NH | 140 - 150 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-CN | 105 - 115 |

| Aromatic C-H | 110 - 140 |

| sec-Butyl CH | 50 - 60 |

| sec-Butyl CH₂ | 25 - 35 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, Solvent Effects)

To unambiguously assign all proton and carbon signals and confirm the structure, advanced NMR techniques would be employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity within the sec-butyl group and the coupling relationships between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for definitive assignment of each proton to its corresponding carbon. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the substituents on the aromatic ring.

Solvent Effects: Recording NMR spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) could help resolve overlapping signals and identify exchangeable protons like the N-H proton, whose chemical shift is often highly dependent on the solvent.

A complete and accurate spectroscopic characterization of this compound is contingent upon the acquisition of actual experimental data. The analysis presented here is based on established principles and trends in spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₃BrN₂), the molecular weight is 253.14 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected. Due to the presence of a bromine atom, this peak would manifest as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities (approximately 1:1 ratio), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The structure contains several features that influence its fragmentation, including the aromatic ring, the cyano group, the bromine substituent, and the sec-butylamino side chain.

Elucidation of Fragmentation Pathways

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, initiated by the loss of electrons from the nitrogen or bromine atoms, or the aromatic π-system.

A primary fragmentation event would be the cleavage of the C-N bond of the sec-butylamino group. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a fragment ion with a mass-to-charge ratio (m/z) of 224/226. Subsequent loss of a methyl radical (•CH₃) from the sec-butyl group would also be a plausible fragmentation, leading to a fragment at m/z 238/240.

Another significant fragmentation pathway would involve the loss of the entire sec-butyl group, resulting in a stable aminobenzonitrile radical cation. Cleavage of the bond between the nitrogen and the sec-butyl group would lead to the formation of a fragment corresponding to 3-bromo-4-aminobenzonitrile.

Loss of the bromine atom is also a characteristic fragmentation for bromo-aromatic compounds. This would result in a fragment ion at m/z 173. Further fragmentation of this ion could occur through the loss of the cyano group (CN) or rearrangements of the aromatic ring.

A McLafferty-type rearrangement is also conceivable, involving the transfer of a hydrogen atom from the sec-butyl group to the aromatic ring or the cyano group, followed by the elimination of a neutral alkene (butene).

| Proposed Fragment Ion | m/z (for ⁷⁹Br/⁸¹Br) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | 252/254 | - |

| [M - CH₃]⁺ | 238/240 | •CH₃ |

| [M - C₂H₅]⁺ | 224/226 | •C₂H₅ |

| [M - C₄H₉]⁺ | 196/198 | •C₄H₉ |

| [M - Br]⁺ | 173 | •Br |

| [M - C₄H₉ - HCN]⁺ | 169/171 | •C₄H₉, HCN |

High-Resolution Mass Spectrometry for Elemental Composition

While low-resolution mass spectrometry provides nominal mass information, high-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion and its fragments with a high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of each ion.

For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₃BrN₂. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental composition can be definitively established, ruling out other potential isobaric (same nominal mass) formulas. This is particularly important for distinguishing between compounds with similar molecular weights but different elemental makeups.

Furthermore, HRMS analysis of the major fragment ions would provide their exact elemental compositions, which is instrumental in confirming the proposed fragmentation pathways. For example, it could differentiate between the loss of a C₂H₅ radical versus the loss of a CHO group, which have very similar nominal masses but distinct exact masses.

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|

| C₁₁H₁₃⁷⁹BrN₂ | 252.0262 |

| C₁₁H₁₃⁸¹BrN₂ | 254.0242 |

| C₁₀H₁₀⁷⁹BrN₂ | 237.0027 |

| C₉H₈⁷⁹BrN₂ | 222.9871 |

| C₇H₅⁷⁹BrN | 195.9609 |

| C₁₁H₁₃N₂ | 173.1079 |

Integration of Experimental Spectroscopic Data with Computational Predictions

In modern structural elucidation, the integration of experimental spectroscopic data with computational predictions has become a powerful strategy for enhancing the accuracy and reliability of structural assignments. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, for instance, can be employed to predict various spectroscopic properties, including mass spectra.

Computational methods can be used to calculate the relative energies of different fragment ions and the activation energies for various fragmentation pathways. This information can help to rationalize the observed fragmentation patterns in the experimental mass spectrum. By comparing the predicted fragmentation patterns with the experimental data, a more detailed and confident picture of the fragmentation mechanisms can be developed.

For this compound, computational models could be used to:

Predict the ionization energy of the molecule.

Calculate the geometries and relative stabilities of the molecular ion and various fragment ions.

Model the potential energy surfaces for different fragmentation reactions to predict the most likely pathways.

While the direct application of these computational methods to predict a full mass spectrum remains a complex challenge, the synergy between experimental observation and theoretical calculation provides a more robust and comprehensive understanding of the molecule's behavior in the mass spectrometer. This integrated approach is particularly valuable for complex molecules where multiple fragmentation pathways are possible.

Investigation of Structural Analogues and Derivatives of 3 Bromo 4 Sec Butylamino Benzonitrile

Synthesis and Reactivity of Analogues with Varied Halogen Substituents

The synthesis of 3-halo-4-(alkylamino)benzonitrile analogues typically begins with a commercially available substituted benzonitrile (B105546), such as 4-hydroxybenzonitrile (B152051). A common synthetic route involves a three-step process: halogenation, followed by etherification or amination, and subsequent modifications. For instance, the synthesis of a related compound, 3-bromo-4-isobutyloxybenzonitrile, starts with the bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile. researchgate.net This intermediate can then undergo Williamson ether synthesis. researchgate.net A similar strategy can be adapted for N-alkylation, where the hydroxyl group is replaced by an amino group that is subsequently alkylated.

Alternatively, a direct approach involves the halogenation of a 4-aminobenzonitrile (B131773) precursor. The reactivity of the aromatic ring is significantly influenced by the activating amino group, which directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, halogenation occurs at one of the ortho positions (C3 or C5).

Comparative Studies with Chlorinated Benzonitrile Analogues

When comparing 3-Bromo-4-(sec-butylamino)benzonitrile with its chlorinated analogue, 3-Chloro-4-(sec-butylamino)benzonitrile, several key differences in chemical behavior are anticipated based on the fundamental properties of halogens.

Electronegativity and Inductive Effects : Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect (-I) from the C3 position. This increased withdrawal of electron density can influence the acidity of the N-H proton of the sec-butylamino group and affect the electron density of the aromatic ring.

Bond Strength and Reactivity : The C-Cl bond is stronger than the C-Br bond. This difference is critical in reactions involving the cleavage of the carbon-halogen bond. For example, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the C-Br bond typically undergoes oxidative addition more readily than the C-Cl bond, making the bromo-analogue the more reactive partner.

Leaving Group Ability : In SNAr reactions, the rate-determining step is often the attack of the nucleophile on the aromatic ring, but the ability of the halogen to act as a leaving group is also important. While fluoride (B91410) is a poor leaving group and iodide is the best, the difference between chloride and bromide is less pronounced and often depends on reaction conditions. However, bromide is generally considered a better leaving group than chloride.

These differences are summarized in the table below.

| Property | 3-Chloro Analogue | 3-Bromo Analogue | Influence on Reactivity |

| Electronegativity | ~3.16 | ~2.96 | The chloro-analogue has a stronger inductive electron-withdrawing effect. |

| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | The C-Br bond is weaker, making the bromo-analogue more reactive in cross-coupling reactions. |

| Leaving Group Ability | Good | Better | The bromo-analogue is generally favored in SNAr reactions where leaving group departure is significant. |

Exploration of Different Alkylamino Moieties and Their Influence on Reactivity

The sec-butylamino group at the C4 position is a crucial determinant of the molecule's properties, providing both steric bulk and an electron-donating effect (+I). Varying this alkylamino moiety allows for the fine-tuning of both steric and electronic characteristics. mdpi.com

The nitrogen atom's lone pair of electrons engages in resonance with the aromatic ring, acting as a strong activating group. The attached alkyl group further enhances this effect through induction. The nature of the alkyl group (primary, secondary, tertiary) influences reactivity in two primary ways:

Inductive Effect : The electron-donating effect of alkyl groups increases with more substitution (tertiary > secondary > primary). A tert-butyl group would therefore be a stronger electron-donating group than a sec-butyl group, which in turn is stronger than an n-butyl or methyl group. This increased electron donation enhances the nucleophilicity of the aromatic ring and can affect the reactivity of the nitrile group. ncert.nic.in

Steric Hindrance : The size and branching of the alkyl group create steric hindrance around the amino group. This can impede reactions involving the nitrogen atom itself (e.g., N-acylation) or reactions at the adjacent C3 position by sterically shielding the site from attacking reagents. A tert-butyl group, for example, provides significantly more steric bulk than a methyl group.

A comparison of potential alkylamino substituents illustrates these competing effects.

| Alkylamino Group | Inductive Effect (+I) | Steric Hindrance | Expected Impact on Reactivity |

| Methylamino | Weakest | Lowest | High reactivity at adjacent positions; lower ring activation compared to others. |

| Ethylamino | Weak | Low | Slightly more activating and hindered than methylamino. |

| Isopropylamino | Moderate | Moderate | A balance of moderate electronic activation and steric bulk. |

| sec-Butylamino | Moderate | Moderate | Similar to isopropylamino but with slightly more bulk. |

| tert-Butylamino | Strongest | Highest | Strong ring activation but significant steric shielding of the amino and ortho positions. |

Modifications of the Nitrile Functional Group in Analogues

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other important chemical moieties, most notably carboxylic acids and amides. These transformations fundamentally alter the electronic properties of the molecule, as the potent electron-withdrawing nitrile group is replaced by other functional groups.

Conversion to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid or amide derivative is a standard organic transformation. chemistrysteps.comlibretexts.org

Conversion to Carboxylic Acid: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating under reflux with an aqueous solution of a strong acid (like HCl or H₂SO₄) or a strong base (like NaOH). libretexts.org

Acid-catalyzed hydrolysis : The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The intermediate amide is also hydrolyzed under these conditions to yield the carboxylic acid (3-Bromo-4-(sec-butylamino)benzoic acid) and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis : The hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. The reaction initially forms the amide, which is then hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid. chemistrysteps.com

Conversion to Amide: Stopping the hydrolysis at the amide stage (3-Bromo-4-(sec-butylamino)benzamide) can be more challenging because the amide is often more readily hydrolyzed than the starting nitrile under the same conditions. However, it can be achieved using carefully controlled conditions, such as using concentrated sulfuric acid with limited water or specific catalytic systems. researchgate.net The synthesis of related benzamides can also be achieved by first converting the corresponding carboxylic acid to an acid chloride, followed by reaction with an amine. nanobioletters.com

Aromatic Ring Substitutions and Their Electronic and Steric Effects on Chemical Behavior

Introducing additional substituents onto the aromatic ring of this compound provides another layer of control over its chemical behavior. The position and nature of these new groups dictate their influence. The existing sec-butylamino group is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Their combined influence directs further electrophilic substitution primarily to the C5 position.

Electron-Donating Groups (EDGs) : Substituents like methoxy (B1213986) (-OCH₃) or another alkyl group would further activate the ring towards electrophilic aromatic substitution. An EDG at C5 would increase the electron density of the ring, potentially enhancing the reactivity of the nitrile group towards certain reagents.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or another cyano (-CN) group would deactivate the ring, making electrophilic substitution more difficult. An EWG at C5 would make the aromatic ring more electron-poor and thus more susceptible to nucleophilic aromatic substitution, potentially facilitating the displacement of the bromo substituent.

Comparative Studies of Electronic and Steric Influences on Compound Properties

The chemical properties and reactivity of derivatives of this compound are governed by the interplay of electronic and steric effects from its various substituents. ubaya.ac.id A systematic comparison can be made using established quantitative parameters.

Electronic Effects : These are quantified using Hammett constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. For example, the strong electron-donating amino group (-NHR) has a large negative σ value, while the bromo (-Br) and cyano (-CN) groups have positive σ values, indicating they are electron-withdrawing.

Steric Effects : These can be estimated using parameters like Taft's steric parameter (Eₛ) or A-values, which quantify the steric bulk of a substituent. The sec-butyl group imposes moderate steric hindrance, which would be significantly greater than a methyl group but less than a tert-butyl group.

The following table summarizes the expected influence of various substituents on the core properties of the benzonitrile ring.

| Substituent/Moiety | Electronic Effect | Hammett (σₚ) | Steric Effect | Impact on Ring Reactivity |

| -NH(sec-butyl) | Strong Donating (Resonance) | -0.66 (for -NH₂) | Moderate | Strongly activating; directs ortho/para. |

| -Br | Withdrawing (Inductive), Weak Donating (Resonance) | +0.23 | Low | Deactivating overall; directs ortho/para. |

| -Cl | Withdrawing (Inductive), Weak Donating (Resonance) | +0.23 | Low | Similar to -Br but stronger inductive effect. |

| -CN | Strong Withdrawing (Resonance & Inductive) | +0.66 | Low (Linear) | Strongly deactivating; directs meta. |

| -COOH | Withdrawing (Resonance & Inductive) | +0.45 | Moderate | Deactivating; directs meta. |

| -CONH₂ | Withdrawing (Inductive), Weak Donating (Resonance) | +0.36 | Moderate | Deactivating overall; directs meta. |

This analysis demonstrates that even subtle changes to the structure of this compound can lead to significant and predictable shifts in its chemical behavior, a principle that is fundamental to rational drug design and materials science.

Conclusion and Future Research Directions

Summary of Current Academic Research Contributions on 3-Bromo-4-(sec-butylamino)benzonitrile

A comprehensive review of current academic literature reveals that dedicated, peer-reviewed research focusing specifically on the synthesis, reactivity, or application of this compound is notably scarce. The compound is primarily cataloged by chemical suppliers, and its scientific exploration in published studies appears to be minimal. Consequently, its physicochemical properties, spectroscopic data, and potential applications are not extensively documented in scholarly articles. The existing knowledge base is largely confined to its structural identity and basic supplier-provided data. This absence of focused research presents a significant opportunity for original investigation into this unique polysubstituted aromatic compound, which combines the functionalities of an aryl nitrile, a secondary amine, and an aryl bromide.

Identification of Unexplored Synthetic Pathways and Reaction Possibilities

The synthesis of this compound has not been explicitly detailed in academic literature, leaving several plausible and unexplored synthetic routes open for investigation. These pathways can be logically designed based on well-established methodologies in organic synthesis.

Potential Synthetic Routes:

Nucleophilic Substitution/Alkylation: A direct approach would involve the N-alkylation of 3-bromo-4-aminobenzonitrile with a suitable sec-butyl electrophile, such as 2-bromobutane or sec-butyl tosylate. This reaction would likely require a base to deprotonate the aniline (B41778) nitrogen, facilitating the nucleophilic attack.

Buchwald-Hartwig Amination: A powerful alternative is the palladium-catalyzed cross-coupling of 3,4-dibromobenzonitrile with sec-butylamine (B1681703). This method is renowned for its efficiency in forming C-N bonds and its tolerance of various functional groups. Selective mono-amination at the C4 position would be a critical challenge to address, potentially controlled by steric hindrance and reaction conditions.

Reductive Amination: The reaction between 3-bromo-4-aminobenzaldehyde and methylethylketone, followed by reduction, could also be a viable, albeit more complex, route. A more direct reductive amination would involve reacting 3-bromo-4-fluorobenzonitrile (B1266296) with sec-butylamine, where the fluorine acts as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by a strong base.

These pathways remain theoretical for this specific molecule and warrant experimental validation to determine their feasibility, efficiency, and scalability.

Table 1: Comparison of Potential Unexplored Synthetic Pathways

| Synthetic Pathway | Key Reactants | Potential Catalyst/Reagents | Anticipated Advantages | Potential Challenges |

|---|---|---|---|---|

| N-Alkylation | 3-bromo-4-aminobenzonitrile, 2-bromobutane | Base (e.g., K₂CO₃, NaH) | Direct, potentially cost-effective. | Risk of over-alkylation, may require harsh conditions. |

| Buchwald-Hartwig Amination | 3,4-dibromobenzonitrile, sec-butylamine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | High functional group tolerance, generally high yields. | Cost of catalyst, controlling regioselectivity. |

| Nucleophilic Aromatic Substitution (SNAr) | 3-bromo-4-fluorobenzonitrile, sec-butylamine | Strong base (e.g., K₂CO₃, t-BuOK) in a polar aprotic solvent (e.g., DMSO) | Avoids transition metals. | Requires an activated aromatic ring for efficient substitution. |

Prospects for Advanced Computational Studies and Predictive Modeling

The structure of this compound is well-suited for advanced computational analysis, which can predict its properties and reactivity, thereby guiding future experimental work. Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies.

Key Areas for Computational Investigation:

Molecular Geometry and Conformation: Studies could predict bond lengths, bond angles, and the conformational preferences of the sec-butyl group relative to the aromatic ring.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity, stability, and electronic absorption spectra. pku.edu.cn The electron-donating nature of the secondary amine and the electron-withdrawing properties of the nitrile and bromo groups would create a unique electronic profile.

Spectroscopic Prediction: DFT can be used to simulate IR and NMR spectra, which would be invaluable for the characterization of the compound once synthesized.

Reactivity Mapping: Calculating the electrostatic potential surface would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. For instance, the nitrogen of the nitrile and the secondary amine would likely be nucleophilic centers, while the carbon of the nitrile group would be electrophilic.

These computational models would provide a foundational understanding of the molecule's intrinsic properties before embarking on extensive laboratory synthesis and analysis. mdpi.com

Potential for Novel Reaction Discovery and Method Development

The trifunctional nature of this compound makes it a versatile substrate for discovering novel reactions and developing new synthetic methodologies. Each functional group offers a handle for distinct chemical transformations.

Transformations of the Nitrile Group: The nitrile moiety is a gateway to other functional groups. It can be hydrolyzed to an amide or a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions with azides to form tetrazoles, which are important in medicinal chemistry. researchgate.net

Reactions at the Secondary Amine: The N-H bond of the sec-butylamino group can be functionalized through acylation, sulfonylation, or further alkylation. It could also serve as a directing group in C-H activation reactions on the aromatic ring.

Cross-Coupling of the Aryl Bromide: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille reactions. This would allow for the introduction of a wide array of substituents at the 3-position, leading to the synthesis of a library of novel, highly substituted benzonitrile (B105546) derivatives.

The interplay between these three functional groups could also lead to novel intramolecular cyclization reactions, providing pathways to complex heterocyclic structures.

Table 2: Potential Novel Reactions for this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Aryl Bromide | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl derivative |

| Nitrile | [3+2] Cycloaddition | Sodium azide, Lewis acid | Tetrazole derivative |

| Secondary Amine | Acylation | Acetyl chloride, base | N-acetylated derivative |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl derivative |

Broader Implications for Aryl Nitrile and Secondary Amine Chemistry

The study of this compound, while specific, has broader implications for the fields of aryl nitrile and secondary amine chemistry. Aryl nitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. scribd.comacs.org Similarly, secondary aromatic amines are prevalent structural motifs in a vast number of biologically active molecules.

Investigating the synthesis and reactivity of this compound would contribute to the development of methodologies for constructing sterically hindered and electronically complex aromatic systems. The insights gained from managing the regioselectivity and chemoselectivity of reactions on this molecule could be applied to the synthesis of other polysubstituted aromatics. Furthermore, as a novel building block, this compound could be used to create new molecular scaffolds for drug discovery programs, potentially leading to the identification of new lead compounds with unique structure-activity relationships. The development of efficient synthetic routes and a deeper understanding of its reactivity would enrich the toolbox available to synthetic and medicinal chemists.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the sec-butylamino group at the 4-position of brominated benzonitrile derivatives?

- Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed for amino group installation. Key considerations include:

- Catalyst selection : Use Pd(OAc)₂ with Xantphos ligands to enhance stability and reduce side reactions.

- Solvent optimization : Polar aprotic solvents like DMF or toluene improve reaction efficiency at 80–100°C.

- Substrate compatibility : Ensure the bromine substituent at the 3-position is inert under reaction conditions. Similar brominated benzonitriles (e.g., 4-Bromo-2-chlorobenzonitrile) have been synthesized via these protocols .

Q. How can spectroscopic techniques distinguish 3-Bromo-4-(sec-butylamino)benzonitrile from structural isomers?

- Methodological Answer :

- IR Spectroscopy : The CN stretching vibration (~2220–2240 cm⁻¹) and NH stretching (~3300–3500 cm⁻¹) provide signature peaks. Compare with benzonitrile derivatives (e.g., 3-Bromo-4-(trifluoromethyl)benzonitrile) to identify substituent-specific shifts .

- NMR : ¹³C NMR resolves sec-butylamino branching (δ 20–50 ppm for CH₂/CH₃ groups) and bromine-induced deshielding at the 3-position (δ 120–130 ppm for aromatic carbons). Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-hydroxybenzonitrile) .

Q. What are the solubility and stability challenges of this compound in aqueous vs. organic media?

- Methodological Answer :

- Solubility : The nitrile group confers hydrophobicity; use DMSO or THF for dissolution. For aqueous stability, maintain pH < 8 to prevent hydrolysis of the nitrile to amide.

- Degradation pathways : Monitor via HPLC-MS for bromine displacement or sec-butylamino oxidation, as observed in analogous benzonitrile derivatives .

Advanced Research Questions

Q. How do steric effects from the sec-butylamino group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Methodological Answer :

- Steric hindrance : The bulky sec-butylamino group directs electrophilic substitution to the 5- or 6-position of the benzene ring. Computational modeling (DFT) predicts electron density redistribution, validated by experimental substituent effects in brominated benzonitriles .

- Case study : Compare with 4-Bromo-2-(trifluoromethyl)benzonitrile, where trifluoromethyl groups similarly alter reactivity .

Q. What mechanistic insights explain catalyst deactivation during hydrogenation of the nitrile group to amine?

- Methodological Answer :

- Adsorption studies : Strong adsorption of intermediates (e.g., imine) on Pd surfaces blocks active sites. Pre-treatment with HCOOH–NEt₃ mitigates deactivation by removing adsorbed species, as demonstrated in benzonitrile hydrogenation .

- Catalyst characterization : Use ICP-OES to track Pd leaching (<5% loss) and TEM to assess particle aggregation .

Q. Can computational models predict the compound’s adsorption behavior on metal-doped carbon nanostructures?

- Methodological Answer :

- DFT simulations : Model adsorption on Fe-doped carbon surfaces to predict binding energies (1.5–2.0 eV) and orientation. Benzonitrile derivatives show preferential π-stacking on non-polar surfaces, while polar groups (e.g., sec-butylamino) favor edge-site interactions .

- Experimental validation : Compare with benzonitrile’s adsorption on Ag or Au surfaces using surface-enhanced Raman spectroscopy (SERS) .

Data Contradictions and Resolution

Q. Discrepancies in reported dipole moments of nitrile-containing analogs: How to reconcile experimental vs. theoretical values?

- Resolution :

- Experimental limitations : Solvent polarity (e.g., benzonitrile’s dipole = 4.01 D in gas vs. 3.5 D in toluene) affects measurements. Use gas-phase microwave spectroscopy for accuracy.

- Theoretical adjustments : Include solvent effects in DFT calculations via PCM models, as applied to benzonitrile clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.